3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 2-tert-butyl-4-methylphenol with paraformaldehyde in the presence of a catalyst. The reaction is carried out in acetonitrile under reflux conditions (100-110°C) for about 2 hours. After the reaction, the mixture is cooled, washed with hydrochloric acid, and extracted with diethyl ether. The organic phase is then dried and concentrated to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-Tert-butyl-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, and its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical processes .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 2-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Comparison: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it has a different steric and electronic environment, affecting its reactivity and applications. For example, the presence of the tert-butyl group provides steric hindrance, making it less reactive in certain substitution reactions compared to compounds without this group .
Properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROKCYCTSJZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406404 | |
Record name | 3-t-butyl-5-methylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41715-31-5 | |
Record name | 3-t-butyl-5-methylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.